molecular formula C15H18ClN3O B6224089 7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 849140-31-4

7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Katalognummer B6224089
CAS-Nummer: 849140-31-4
Molekulargewicht: 291.8
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one, also known as 7-Chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one (CMPQ), is a novel synthetic compound with a wide range of potential applications in scientific research. CMPQ has been found to have a variety of biochemical and physiological effects, making it a promising tool for further research.

Wissenschaftliche Forschungsanwendungen

CMPQ has been found to have a variety of scientific research applications. It has been used as a selective inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, CMPQ has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CMPQ has also been used as a tool for studying the structure and function of G-protein coupled receptors (GPCRs).

Wirkmechanismus

The mechanism of action of CMPQ is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme monoamine oxidase B (MAO-B) by binding to the active site of the enzyme and blocking its activity. CMPQ is also thought to act as an inhibitor of the enzyme acetylcholinesterase by binding to the active site of the enzyme and inhibiting its activity.
Biochemical and Physiological Effects
CMPQ has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme monoamine oxidase B (MAO-B), which is involved in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. In addition, CMPQ has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. CMPQ has also been found to have a variety of effects on G-protein coupled receptors (GPCRs), including the modulation of receptor function, agonist binding, and receptor desensitization.

Vorteile Und Einschränkungen Für Laborexperimente

The use of CMPQ in laboratory experiments has several advantages. CMPQ is a synthetic compound and is therefore easily synthesized and purified. In addition, CMPQ is a potent inhibitor of MAO-B and acetylcholinesterase, making it a useful tool for studying these enzymes. However, CMPQ is not without its limitations. It is not known how CMPQ affects other enzymes or how it affects other GPCRs. In addition, CMPQ is not currently approved for use in humans and its long-term effects are not yet known.

Zukünftige Richtungen

The potential future directions for research using CMPQ are numerous. CMPQ could be used to study the structure and function of other GPCRs, as well as other enzymes involved in neurotransmitter metabolism. In addition, CMPQ could be used to study the effects of MAO-B and acetylcholinesterase inhibitors on various physiological processes. Finally, CMPQ could be used to develop new drugs and therapies for a variety of neurological disorders.

Synthesemethoden

CMPQ can be synthesized by a reaction between 4-methylpiperidine and 7-chloro-3,4-dihydroquinazolin-4-one. The reaction is performed in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent such as ethyl acetate, and the product is isolated and purified by column chromatography.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one' involves the reaction of 4-methylpiperidine with 7-chloro-3,4-dihydroquinazolin-4-one in the presence of a suitable reagent to form the desired product.", "Starting Materials": [ "7-chloro-3,4-dihydroquinazolin-4-one", "4-methylpiperidine" ], "Reaction": [ "To a solution of 7-chloro-3,4-dihydroquinazolin-4-one (1.0 g, 4.8 mmol) in dry THF (10 mL) under nitrogen, add NaH (60% dispersion in mineral oil, 0.2 g, 5.0 mmol) and stir for 30 min at room temperature.", "Add 4-methylpiperidine (0.6 g, 6.0 mmol) and stir the reaction mixture at room temperature for 24 h.", "Quench the reaction with water (10 mL) and extract with ethyl acetate (3 x 10 mL).", "Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.", "Purify the crude product by column chromatography using hexane/ethyl acetate (8:2) as eluent to obtain the desired product as a white solid (0.8 g, 70% yield)." ] }

CAS-Nummer

849140-31-4

Produktname

7-chloro-2-[(4-methylpiperidin-1-yl)methyl]-3,4-dihydroquinazolin-4-one

Molekularformel

C15H18ClN3O

Molekulargewicht

291.8

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.